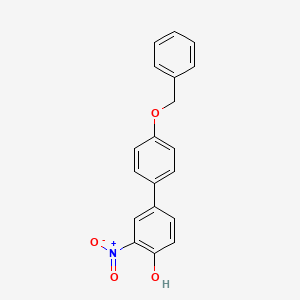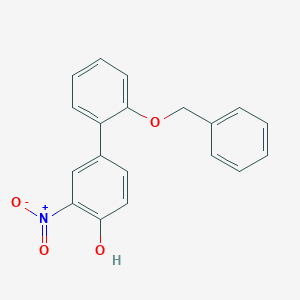
4-(4-Benzyloxyphenyl)-2-nitrophenol, 95%
Overview
Description
4-(4-Benzyloxyphenyl)-2-nitrophenol, 95% (4-BPNP) is a chemical compound that has been studied for its various biochemical and physiological effects. It is a derivative of the nitrophenol family of compounds, which are known for their wide range of applications in various scientific research fields. 4-BPNP is an important compound in the area of organic synthesis due to its unique properties and potential applications. In
Mechanism of Action
The mechanism of action of 4-(4-Benzyloxyphenyl)-2-nitrophenol, 95% is not fully understood, but it is believed to involve the inhibition of the enzyme guanylate cyclase. This enzyme is involved in the synthesis of cyclic guanosine monophosphate (cGMP), which is a signaling molecule that plays an important role in regulating cellular processes such as cell division, cell growth, and cell death. Inhibition of guanylate cyclase by 4-(4-Benzyloxyphenyl)-2-nitrophenol, 95% results in the decreased production of cGMP, which can lead to a variety of physiological effects.
Biochemical and Physiological Effects
4-(4-Benzyloxyphenyl)-2-nitrophenol, 95% has been studied for its potential biochemical and physiological effects. It has been found to inhibit the enzyme guanylate cyclase, leading to decreased production of cGMP and a variety of physiological effects. These effects include decreased cell proliferation, increased apoptosis, and decreased cell migration. In addition, 4-(4-Benzyloxyphenyl)-2-nitrophenol, 95% has been found to inhibit the release of inflammatory mediators, such as prostaglandins and leukotrienes, and to reduce the production of nitric oxide.
Advantages and Limitations for Lab Experiments
4-(4-Benzyloxyphenyl)-2-nitrophenol, 95% has several advantages for use in laboratory experiments. It is a relatively inexpensive reagent, and it is relatively stable in aqueous solutions. In addition, it is relatively non-toxic and has a low potential for causing skin irritation. However, there are some limitations to using 4-(4-Benzyloxyphenyl)-2-nitrophenol, 95% in laboratory experiments. It is not very soluble in organic solvents, and it is not very stable in acidic or basic solutions. In addition, it can be difficult to purify 4-(4-Benzyloxyphenyl)-2-nitrophenol, 95%, and it can be difficult to obtain a consistent yield of the compound.
Future Directions
There are several potential future directions for research on 4-(4-Benzyloxyphenyl)-2-nitrophenol, 95%. One potential direction is to further study the biochemical and physiological effects of the compound, including its effects on the activity of enzymes, its ability to inhibit the release of inflammatory mediators, and its ability to reduce nitric oxide production. Another potential direction is to develop more efficient and cost-effective methods of synthesizing 4-(4-Benzyloxyphenyl)-2-nitrophenol, 95%. Additionally, further research could be conducted on the potential applications of 4-(4-Benzyloxyphenyl)-2-nitrophenol, 95% in various scientific research fields, such as organic synthesis and protein folding and structure. Finally, further research could be conducted to explore the potential therapeutic applications of 4-(4-Benzyloxyphenyl)-2-nitrophenol, 95%, such as its ability to inhibit the enzyme guanylate cyclase and its potential as an anti-inflammatory agent.
Synthesis Methods
4-(4-Benzyloxyphenyl)-2-nitrophenol, 95% can be synthesized by a variety of methods, including the reaction of 4-nitrophenol with sodium borohydride and benzyl bromide in aqueous ethanol. This reaction results in the formation of 4-(4-Benzyloxyphenyl)-2-nitrophenol, 95%, which can be isolated and purified by column chromatography. Other methods of synthesis include the reaction of 4-nitrophenol with sodium borohydride and benzyl chloroformate in aqueous ethanol, as well as the reaction of 4-nitrophenol with benzyl bromide and sodium borohydride in aqueous ethanol.
Scientific Research Applications
4-(4-Benzyloxyphenyl)-2-nitrophenol, 95% has been studied for its potential applications in various scientific research fields. It has been used as a reagent in organic synthesis, as a catalyst in the synthesis of various organic compounds, and as a tool in the study of protein folding and structure. In addition, 4-(4-Benzyloxyphenyl)-2-nitrophenol, 95% has been used to study the effect of nitric oxide on the activity of enzymes, and as an inhibitor of the enzyme guanylate cyclase.
properties
IUPAC Name |
2-nitro-4-(4-phenylmethoxyphenyl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO4/c21-19-11-8-16(12-18(19)20(22)23)15-6-9-17(10-7-15)24-13-14-4-2-1-3-5-14/h1-12,21H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYHHNQMEJSFRGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CC(=C(C=C3)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80686341 | |
| Record name | 4'-(Benzyloxy)-3-nitro[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80686341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Benzyloxyphenyl)-2-nitrophenol | |
CAS RN |
1262003-31-5 | |
| Record name | 4'-(Benzyloxy)-3-nitro[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80686341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-nitrophenol, 95%](/img/structure/B6382998.png)

![4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-nitrophenol, 95%](/img/structure/B6383019.png)









